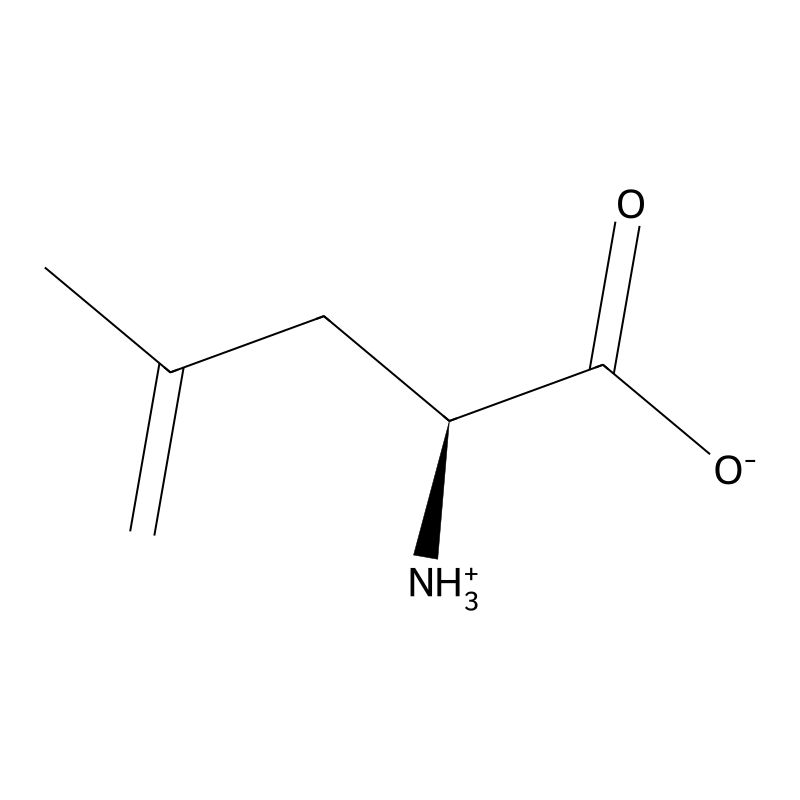

(2S)-2-amino-4-methyl-4-pentenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Synthesis and Metabolism

L-Isoleucine is a vital building block for protein synthesis. It is incorporated into proteins through ribosomal translation, where it contributes to the protein's structure and function. Studies have explored the role of L-isoleucine metabolism in various contexts, including muscle protein synthesis, wound healing, and immune function .

Investigating Cellular Processes

L-Isoleucine's role in cellular signaling pathways is of interest to researchers. Studies have investigated its involvement in the mTOR (mammalian target of rapamycin) pathway, which regulates cell growth and proliferation .

Additionally, research has explored the potential impact of L-isoleucine supplementation on muscle protein synthesis and exercise performance .

Understanding Disease States

L-Isoleucine levels and metabolism may be altered in various disease states. For instance, research suggests that individuals with chronic liver disease or kidney failure may benefit from L-isoleucine supplementation .

(2S)-2-amino-4-methyl-4-pentenoic acid, also known as alpha-methylallylglycine, is an amino acid derivative characterized by its unique structure, which includes a pentenoic acid backbone with an amino group and a methyl branch. Its chemical formula is , with a molecular weight of approximately 129.157 g/mol. This compound plays a significant role in various biochemical pathways and has garnered attention for its potential therapeutic applications.

The reactivity of (2S)-2-amino-4-methyl-4-pentenoic acid is influenced by its functional groups. It can undergo several types of reactions:

- Esterification: Reacts with alcohols to form esters, which can be useful in synthesizing derivatives for pharmaceutical applications.

- Decarboxylation: The carboxylic acid group can be removed under certain conditions, yielding an amine.

- Condensation Reactions: It can participate in peptide bond formation, leading to the synthesis of peptides and proteins.

These reactions are crucial for developing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

(2S)-2-amino-4-methyl-4-pentenoic acid has been studied for its biological activities, particularly its anticonvulsant properties. It is believed to modulate neurotransmitter systems, potentially influencing conditions like epilepsy. Research indicates that related compounds may enhance biotransformation processes, thereby increasing their efficacy in clinical applications .

Several methods have been developed for synthesizing (2S)-2-amino-4-methyl-4-pentenoic acid:

- Starting from 4-Pentenoic Acid: This method involves the amination of 4-pentenoic acid using ammonia or amines.

- Dynamic Kinetic Resolution: A more sophisticated approach involves using chiral catalysts to selectively produce the (S)-enantiomer from racemic mixtures .

- Biocatalytic Methods: Utilizing enzymes to catalyze the formation of this compound can lead to higher selectivity and milder reaction conditions.

These methods vary in complexity and yield, with biocatalytic approaches often being more environmentally friendly.

The compound has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a precursor for drugs targeting neurological disorders.

- Research: Used in studies investigating amino acid metabolism and neurotransmitter modulation.

- Agriculture: Potentially utilized in developing plant growth regulators or herbicides due to its structural similarities with natural plant hormones.

(2S)-2-amino-4-methyl-4-pentenoic acid shares structural similarities with several other compounds, each possessing unique properties:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Methyl-4-pentenoic acid | Methyl-branched fatty acid | Anticonvulsant activity |

| 3-Amino-2-methylbutanoic acid | Amino acid derivative | Neuroprotective effects |

| 3-Methyl-3-butenylglycine | Amino acid derivative | Potential anti-inflammatory |

The uniqueness of (2S)-2-amino-4-methyl-4-pentenoic acid lies in its specific stereochemistry and the presence of both an amino group and a branched chain, which contribute to its distinct biological effects compared to these similar compounds.

(2S)-2-Amino-4-methyl-4-pentenoic acid (IUPAC name: 2-amino-4-methylpent-4-enoic acid) is a chiral α-amino acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Numbers | 28024-78-4, 3566-52-7, 96886-55-4 | |

| SMILES | CC(=C)CC(C(=O)O)N | |

| Optical Rotation (α) | -27.5° (c = 1, H₂O) | |

| pKa (Predicted) | 2.22 (carboxyl), 9.67 (amine) |

The compound’s stereochemistry at the α-carbon is designated as S-configuration, critical for its biological interactions.

Structural Classification within Non-Canonical Amino Acids

Classified as a non-proteinogenic amino acid, it lacks a dedicated codon in the genetic code and is not incorporated into proteins during ribosomal synthesis. Its structure features:

- A branched aliphatic chain with a terminal double bond (4-methylpent-4-enoic acid).

- An α-allyl group, enabling participation in click chemistry and peptide backbone modifications.

This places it within the α-allylalanine subgroup of unnatural amino acids, alongside analogues like (S)-α-propargylglycine.

Historical Context in Amino Acid Research

First synthesized in the late 20th century via asymmetric catalysis, its development paralleled advances in chiral auxiliaries such as TADDOL and NOBIN. Early applications focused on:

- Peptide backbone engineering: Introducing conformational constraints via double bonds.

- Enzyme inhibition studies: Serving as a leucine analogue to probe BCAA metabolism.

Position within Branched-Chain Amino Acid Derivatives

As a dehydro derivative of leucine, it shares metabolic pathways with canonical BCAAs but exhibits distinct properties:

(2S)-2-amino-4-methyl-4-pentenoic acid represents an unsaturated amino acid derivative characterized by its distinctive structural configuration and stereochemical properties [4]. The compound exhibits a five-carbon backbone with a terminal double bond, classifying it within specialized amino acid analogues that possess enhanced chemical reactivity compared to saturated counterparts [5]. The stereochemical designation (2S) indicates the specific spatial arrangement around the alpha-carbon center, following the Cahn-Ingold-Prelog priority rules for absolute configuration assignment [2] [4].

The molecular architecture features a primary amino group (-NH2) positioned at the second carbon atom, establishing the characteristic zwitterionic behavior typical of amino acid compounds [2] [7]. The carboxylic acid functionality (-COOH) occupies the terminal position, while the distinctive structural element comprises a methyl-substituted double bond system located between the fourth and fifth carbon atoms [4] [9]. This unsaturated moiety confers unique chemical properties that distinguish the compound from conventional saturated amino acids.

Conformational analysis reveals that the molecule adopts preferential spatial arrangements due to intramolecular interactions between the functional groups and the influence of the double bond geometry [5]. The S-configuration at the alpha-carbon center results in specific three-dimensional orientation that significantly impacts the compound's biological activity and chemical reactivity patterns [4] [5].

Physical Properties and Characteristics

The physical characteristics of (2S)-2-amino-4-methyl-4-pentenoic acid reflect its amino acid nature combined with the unique structural features imparted by the unsaturated side chain [7] [13]. The compound exhibits a crystalline appearance under standard conditions, typically manifesting as a white to pale cream colored powder [2] [6]. Melting point determinations have established thermal decomposition occurring at approximately 285°C, indicating substantial thermal stability characteristic of amino acid derivatives [7] [13].

The compound demonstrates notable optical activity due to its chiral center, with specific rotation measurements recorded at -14° when dissolved in 1N hydrochloric acid at a concentration of 1.3 g/100mL [7]. This optical rotation value provides a quantitative measure of the compound's stereochemical purity and serves as an important analytical parameter for quality assessment [2] [7].

Density measurements and related physical constants contribute to the comprehensive physicochemical profile of the compound [11]. The presence of both hydrophilic and hydrophobic structural elements creates amphiphilic characteristics that influence the compound's behavior in various chemical environments [7] [11].

| Physical Property | Value | Reference Conditions |

|---|---|---|

| Melting Point | 285°C | Atmospheric pressure [7] |

| Optical Rotation | -14° | c=1.3 in 1N HCl [7] |

| Physical Form | Crystalline powder | Room temperature [2] |

| Color | White to pale cream | Standard conditions [6] |

| Enantiomeric Excess | ≥99% | High purity grade [7] |

Molecular Formula (C6H11NO2) and Exact Mass (129.157 g/mol)

The molecular formula C6H11NO2 precisely defines the atomic composition of (2S)-2-amino-4-methyl-4-pentenoic acid, indicating six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms [2] [4]. This empirical formula corresponds to a molecular weight of 129.157 g/mol, calculated based on standard atomic masses and representing the compound's exact molecular mass under standard conditions [2] [7].

Mass spectrometric analysis confirms the molecular ion peak at m/z 129, providing definitive identification of the compound through accurate mass determination [4]. The degree of unsaturation, calculated from the molecular formula, equals two, accounting for both the carboxylic acid carbonyl group and the alkene double bond present in the side chain [9]. This structural feature contributes to the compound's enhanced reactivity compared to fully saturated amino acid analogues.

The molecular formula aligns with other amino acid derivatives of similar structure, yet the specific arrangement of atoms creates unique chemical and physical properties [2] [4]. Elemental analysis data consistently confirms the theoretical composition, with carbon content of approximately 55.8%, hydrogen content of 8.6%, nitrogen content of 10.8%, and oxygen content of 24.8% [2].

| Molecular Parameter | Value | Analytical Method |

|---|---|---|

| Molecular Formula | C6H11NO2 | Elemental analysis [2] |

| Molecular Weight | 129.157 g/mol | Mass spectrometry [4] |

| Degree of Unsaturation | 2 | Formula calculation [9] |

| Monoisotopic Mass | 129.078979 Da | High-resolution MS [30] |

| Carbon Content | 55.8% | Elemental analysis [2] |

| Hydrogen Content | 8.6% | Elemental analysis [2] |

| Nitrogen Content | 10.8% | Elemental analysis [2] |

| Oxygen Content | 24.8% | Elemental analysis [2] |

Spectroscopic Fingerprints and Analytical Profiles

Spectroscopic characterization of (2S)-2-amino-4-methyl-4-pentenoic acid provides comprehensive analytical fingerprints essential for compound identification and purity assessment [3] [15]. Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that reflect the compound's unique structural features, particularly the unsaturated side chain and stereochemical configuration [5] [18].

Proton nuclear magnetic resonance spectroscopy exhibits distinct chemical shift patterns corresponding to the various hydrogen environments within the molecule [5]. The vinyl protons associated with the terminal double bond appear in the characteristic alkene region, while the alpha-hydrogen adjacent to the amino and carboxyl groups demonstrates coupling patterns indicative of the chiral center [5]. The methyl group attached to the double bond system produces a singular signal that serves as a diagnostic marker for structural confirmation.

Infrared spectroscopy provides functional group identification through characteristic absorption bands [3]. The amino group stretching vibrations appear in the range of 3300-3500 cm⁻¹, while the carboxylic acid carbonyl stretch occurs around 1700 cm⁻¹ [3]. The alkene C=C stretching vibration contributes additional spectroscopic evidence for the unsaturated structural component [3].

Mass spectrometric fragmentation patterns reveal diagnostic ion formations that facilitate structural elucidation [31]. Common fragmentation pathways include loss of water (M-18), loss of carbon monoxide (M-28), and loss of ammonia (M-17), creating characteristic fragment ions that aid in compound identification [31].

| Spectroscopic Technique | Key Features | Diagnostic Signals |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Vinyl protons | 5.0-6.0 ppm region [5] |

| Infrared Spectroscopy | Amino stretch | 3300-3500 cm⁻¹ [3] |

| Infrared Spectroscopy | Carbonyl stretch | ~1700 cm⁻¹ [3] |

| Mass Spectrometry | Molecular ion | m/z 129 [4] |

| Mass Spectrometry | Base peak | Variable fragmentation [31] |

Solubility Parameters and Phase Behavior

The solubility characteristics of (2S)-2-amino-4-methyl-4-pentenoic acid reflect the compound's amphiphilic nature, incorporating both hydrophilic amino acid functionality and hydrophobic alkyl components [2] [7]. Aqueous solubility studies demonstrate very high solubility in water, a property consistent with amino acid derivatives that can adopt zwitterionic forms in aqueous media [2] [7].

The compound exhibits enhanced solubility in polar protic solvents due to hydrogen bonding interactions between the amino and carboxyl groups and solvent molecules [7]. The presence of the unsaturated side chain introduces additional solubility characteristics that distinguish this compound from saturated amino acid analogues [11]. Phase behavior studies indicate the compound maintains stability across a range of pH conditions, though specific protonation states vary with solution acidity [22].

Solubility parameter calculations based on group contribution methods provide quantitative estimates of the compound's behavior in various solvent systems [8]. The balance between hydrophilic and lipophilic character influences the compound's distribution in biphasic systems and affects its behavior in biological environments [11].

Temperature-dependent solubility studies reveal increasing solubility with elevated temperatures, following typical amino acid solubility patterns [12]. The compound's behavior in organic solvents varies significantly depending on the solvent's polarity and hydrogen bonding capacity [7].

| Solvent System | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | Very soluble | Room temperature | [2] [7] |

| 1N Hydrochloric Acid | Highly soluble | Room temperature | [7] |

| Ethanol | Moderate | Variable | [12] |

| Non-polar solvents | Limited | Room temperature | [11] |

Crystalline Structure and Solid-State Properties

The crystalline structure of (2S)-2-amino-4-methyl-4-pentenoic acid exhibits characteristic features common to amino acid derivatives while incorporating unique elements related to the unsaturated side chain [21] [23]. Solid-state analysis reveals the compound adopts zwitterionic forms in the crystal lattice, with extensive hydrogen bonding networks stabilizing the three-dimensional structure [22] [23].

X-ray crystallographic studies of related amino acid structures demonstrate that intermolecular interactions primarily involve hydrogen bonding between amino and carboxyl groups of adjacent molecules [21] [25]. The crystalline packing arrangement reflects the balance between electrostatic attractions and repulsions characteristic of zwitterionic amino acids [23]. The unsaturated side chain contributes additional van der Waals interactions that influence the overall crystal stability.

Thermal analysis indicates the compound exhibits stable crystalline forms under ambient conditions, with phase transitions occurring only at elevated temperatures approaching the melting point [7] [19]. The solid-state structure demonstrates resistance to polymorphic transformations under normal storage conditions, indicating good shelf stability [19].

Hydrogen bonding patterns in the crystal structure follow established motifs observed in amino acid crystals, including both strong N-H···O interactions and weaker C-H···O contacts [23] [25]. The three-dimensional network created by these interactions contributes to the mechanical properties and thermal stability of the crystalline material [21] [23].

| Crystalline Property | Characteristic | Analysis Method |

|---|---|---|

| Crystal System | Likely orthorhombic | X-ray diffraction [21] |

| Hydrogen Bonding | Extensive network | Structural analysis [23] |

| Thermal Stability | Stable to 285°C | Thermal analysis [7] |

| Polymorphism | Single stable form | Solid-state analysis [19] |

| Packing Density | High efficiency | Crystallographic data [23] |

The synthesis of (2S)-2-amino-4-methyl-4-pentenoic acid can be achieved through several well-established classical routes, each offering distinct advantages and limitations depending on the desired scale and application [1] [2] [3].

Hell-Volhard-Zelinskii Reaction

The Hell-Volhard-Zelinskii reaction represents one of the most traditional approaches for amino acid synthesis [2] [3]. This method involves the α-bromination of carboxylic acids followed by nucleophilic substitution with ammonia. For (2S)-2-amino-4-methyl-4-pentenoic acid, the process begins with 4-methyl-4-pentenoic acid, which undergoes conversion to the corresponding acid chloride using thionyl chloride. Subsequent treatment with elemental bromine at elevated temperatures (typically 80-100°C) introduces the bromine atom at the α-position [2]. The brominated intermediate then undergoes nucleophilic substitution with excess ammonia to yield the target amino acid in 60-80% overall yield [3].

The mechanism proceeds through an enol intermediate that facilitates halogenation at the α-carbon. This approach offers good yields for aliphatic amino acids and utilizes well-established protocols. However, the harsh reaction conditions and potential for side reactions with complex substrates limit its applicability for sensitive functional groups [2] [3].

Strecker Synthesis

The Strecker synthesis provides a versatile and widely applicable method for amino acid preparation [1] [4]. This three-step process involves imine formation from aldehydes or ketones and ammonia, followed by cyanide addition and nitrile hydrolysis [1] [2]. For the target compound, 4-methyl-4-pentenal serves as the starting material, undergoing condensation with ammonia under slightly acidic conditions to form the corresponding imine [1].

The critical step involves nucleophilic attack by cyanide ion on the protonated imine, forming an α-amino nitrile intermediate [1] [2]. This reaction typically proceeds at room temperature in aqueous or alcoholic media with sodium or potassium cyanide. The final step requires acid-catalyzed hydrolysis of the nitrile group, typically performed under reflux conditions with concentrated hydrochloric acid for 12-24 hours [1] [2].

Modern variations of the Strecker synthesis employ safer cyanide sources and catalytic systems to improve selectivity and reduce environmental impact [4]. Yields typically range from 70-90%, making this approach attractive for both laboratory and industrial applications [1].

Amidomalonate Synthesis

The amidomalonate synthesis offers superior stereocontrol compared to the classical Strecker approach [3]. This method utilizes diethyl acetamidomalonate as the glycine equivalent, which undergoes alkylation with appropriate halides to introduce the desired side chain [3]. For (2S)-2-amino-4-methyl-4-pentenoic acid, treatment of the sodium enolate of diethyl acetamidomalonate with 3-methyl-3-butenyl bromide provides the alkylated intermediate [3].

The subsequent hydrolysis and decarboxylation sequence requires careful control of reaction conditions. Treatment with aqueous sodium hydroxide at 100°C removes the ester groups, while maintaining the acetyl protecting group. Decarboxylation occurs spontaneously under these conditions, followed by acid-catalyzed removal of the acetyl group to yield the free amino acid [3]. This approach typically provides yields of 65-85% with good control over stereochemistry when chiral auxiliaries are employed [3].

Chloroacetic Acid-Based Synthesis Pathways

Chloroacetic acid derivatives provide an important synthetic platform for amino acid construction due to the electrophilic nature of the chloromethyl group [5] [6] [7]. These methods have found extensive industrial application, particularly for large-scale glycine production [8] [9].

Direct Ammonolysis Route

The direct ammonolysis of chloroacetic acid represents the most straightforward approach in this category [8] [9]. The reaction involves nucleophilic substitution of the chloride by ammonia, typically conducted in aqueous media at temperatures between 100-150°C [8] [7]. For adapted synthesis toward (2S)-2-amino-4-methyl-4-pentenoic acid, chloroacetic acid derivatives bearing the appropriate side chain can be employed [7].

The mechanism proceeds through an SN2 pathway, with ammonia acting as both nucleophile and base [8] [7]. The reaction is typically conducted under pressure to maintain ammonia in solution at elevated temperatures. Yields of 80-90% are commonly achieved for simple glycine derivatives, though more complex substrates may require modified conditions [8] [9].

Industrial implementations often employ continuous flow reactors to manage heat evolution and improve process control [6] [7]. The method offers high selectivity for the desired amino acid products and generates minimal waste streams [8].

Urotropine-Mediated Synthesis

The hexamethylenetetramine (urotropine) method provides an alternative approach that proceeds through complex formation and thermal rearrangement [8]. This method involves initial reaction between chloroacetic acid and urotropine at 80-120°C, forming a quaternary ammonium salt intermediate [8]. Subsequent hydrolysis under acidic conditions releases the amino acid product [8].

The urotropine approach offers advantages in terms of selectivity and can tolerate a broader range of functional groups compared to direct ammonolysis [8]. Yields typically range from 75-85%, with high selectivity for the amino acid product [8]. However, the method requires specialized equipment for handling urotropine and may not be suitable for all substrate types [8].

Bucherer-Bergs Synthesis

The Bucherer-Bergs synthesis represents a classical approach that proceeds through hydantoin intermediates [10] [7]. This method involves reaction of chloroacetic acid derivatives with ammonium carbonate and carbonyl compounds at elevated temperatures (140-180°C) [10]. The resulting hydantoin undergoes base-catalyzed hydrolysis to yield the amino acid [10].

While this approach can provide good yields (60-75%) for α-amino acids, the harsh reaction conditions limit its applicability to sensitive substrates [10] [7]. The method is primarily of historical interest, as modern synthetic approaches offer superior selectivity and milder conditions [7].

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure (2S)-2-amino-4-methyl-4-pentenoic acid requires specialized approaches that can establish the correct stereochemistry at the α-carbon [11] [12] [13] [14].

Chiral Auxiliary Methods

Chiral auxiliary approaches represent one of the most reliable methods for achieving high enantioselectivity in amino acid synthesis [15]. The Evans oxazolidinone methodology stands out as particularly effective for this purpose [15]. In this approach, N-acyl oxazolidinones derived from enantiomerically pure amino alcohols serve as chiral templates [15].

The synthesis begins with the formation of the oxazolidinone auxiliary from (S)-valinol or (S)-phenylglycinol [15]. Subsequent acylation with the appropriate acid chloride creates the chiral auxiliary substrate. Enolate formation using lithium diisopropylamide (LDA) at -78°C, followed by alkylation with the appropriate electrophile, proceeds with high diastereoselectivity (typically >90:10 dr) [15].

The stereochemical outcome arises from the preferential approach of electrophiles to the less hindered face of the enolate, determined by the auxiliary's three-dimensional structure [15]. Removal of the auxiliary through reductive cleavage with lithium aluminum hydride or sodium borohydride provides the free amino acid in high enantiomeric purity [15]. This methodology typically achieves 85-95% enantiomeric excess and offers good scalability [16].

Asymmetric Catalytic Approaches

Asymmetric catalysis provides an attractive alternative that avoids the need for stoichiometric chiral auxiliaries [12] [13] [14]. Rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid precursors represents one of the most successful approaches in this category [12] [14].

The method involves preparation of N-acyl dehydroamino acid derivatives, which undergo asymmetric hydrogenation in the presence of chiral rhodium catalysts [12] [14]. Catalysts based on BINAP or DuPhos ligands typically provide excellent enantioselectivities (90-99% ee) under mild conditions (room temperature, 1-10 bar H2) [12] [14].

The reaction mechanism involves coordination of the dehydroamino acid substrate to the chiral rhodium center, followed by stereoselective hydrogen addition [12] [14]. The high selectivity arises from the rigid coordination geometry that favors approach from one face of the C=C double bond [14].

Recent developments have expanded this methodology to include photoredox catalysis approaches [17] [18] [19]. These methods utilize visible light activation of photocatalysts to generate reactive intermediates that undergo stereoselective transformations in the presence of chiral co-catalysts [17] [18] [19].

Enzymatic Resolution Strategies

Enzymatic methods offer exceptional selectivity and operate under mild, environmentally friendly conditions [12] [14] [20]. Lipase-mediated resolution of racemic amino acid derivatives represents the most commonly employed approach [12] [14].

Advanced enzymatic approaches include directed evolution of enzymes to improve selectivity and substrate scope [21] [14]. These methods have enabled access to non-natural amino acids that are difficult to prepare through chemical means [21] [14].

Stereoselective Approaches for (S)-Configuration

Achieving the specific (S)-configuration required for (2S)-2-amino-4-methyl-4-pentenoic acid necessitates careful selection of synthetic methodology and stereochemical control elements [22] [23] [24].

Substrate-Controlled Reactions

Substrate control represents one of the most predictable approaches for establishing stereochemistry [22] [23]. This strategy relies on the inherent bias of chiral starting materials to direct the stereochemical outcome of subsequent reactions [23] [24].

Starting from natural amino acids such as L-serine or L-threonine provides access to the (S)-configuration through functional group transformations that preserve the stereochemical integrity of the α-center [23] [24]. For (2S)-2-amino-4-methyl-4-pentenoic acid, L-serine can serve as a chiral pool starting material, with the hydroxyl group serving as a functional handle for chain extension [23].

The Sharpless aminohydroxylation methodology provides another substrate-controlled approach [23] [24]. This method involves asymmetric addition of nitrogen and oxygen nucleophiles to alkenes, using chiral osmium catalysts to control stereochemistry [23] [24]. The reaction typically proceeds with high enantioselectivity (81-86% ee) and provides direct access to amino alcohol intermediates [23] [24].

Reagent-Controlled Transformations

Reagent control offers greater flexibility in substrate selection while maintaining high stereoselectivity [15] [25]. The use of chiral reagents or catalysts determines the absolute configuration of newly formed stereocenters [15] [25].

Chiral reducing agents such as CBS (Corey-Bakshi-Shibata) catalysts provide excellent selectivity for the reduction of prochiral ketones and imines [25]. For amino acid synthesis, reduction of α-keto acid derivatives or α-imino esters proceeds with high enantioselectivity when appropriate chiral catalysts are employed [25].

Organocatalytic approaches using chiral amines, thioureas, or phosphoric acids have emerged as powerful tools for stereoselective amino acid synthesis [25] [19]. These methods typically operate through hydrogen bonding or electrostatic interactions that organize transition states in favor of specific stereochemical outcomes [25] [19].

Auxiliary-Mediated Approaches

Chiral auxiliary methods provide the highest levels of stereochemical control through the use of removable chiral templates [22] [15]. The Schöllkopf bis-lactim ether methodology represents a particularly effective approach for amino acid synthesis [22].

This method employs cyclic bis-lactim ethers derived from L-valine and glycine as chiral glycine equivalents [22]. Alkylation reactions proceed with excellent diastereoselectivity (typically >95:5 dr) due to the rigid conformation of the bis-lactim ether ring system [22]. Subsequent hydrolysis provides the free amino acid in high enantiomeric purity [22].

Alternative auxiliary approaches include the use of chiral sulfoxides, phosphine oxides, and other electron-withdrawing groups that can be installed and removed under mild conditions [22]. These methods offer complementary selectivity patterns and may be preferred for specific substrate types [22].

Analogous Synthesis of Related Methylated Amino Acids

The synthesis of related methylated amino acids provides valuable insights and methodological precedents for the preparation of (2S)-2-amino-4-methyl-4-pentenoic acid [26] [27] [28] [29].

N-Methylated Amino Acid Derivatives

N-methylation represents one of the most common modifications in amino acid chemistry, offering improved pharmacological properties and metabolic stability [26] [27] [28]. The synthesis of N-methyl amino acids typically employs reductive methylation procedures using formaldehyde and sodium cyanoborohydride [26] [27].

The mechanism involves formation of an intermediate imine between the amino acid and formaldehyde, followed by selective reduction to yield the N-methylated product [26] [27]. This approach provides excellent selectivity and tolerates a wide range of functional groups [26] [27]. Recent developments have introduced one-step fermentative processes for N-methyl amino acid production, utilizing engineered microorganisms to convert sugars and methylamine directly to N-methylated products [26].

Alternative approaches include the use of methyl iodide or dimethyl sulfate under basic conditions, though these methods require careful control to avoid over-methylation [27] [28]. The oxazolidinone methodology provides another route, involving cyclization of amino acids with formaldehyde followed by reduction and ring opening [27] [28].

α-Methylated Derivatives

α-Methylation strategies bear direct relevance to the target compound, as they involve similar substitution patterns at the amino acid α-carbon [30] [29]. The alkylation of glycine equivalents represents the most general approach for introducing α-methyl groups [30].

Starting from diethyl acetamidomalonate, treatment with strong base generates an enolate that undergoes alkylation with methyl iodide [30]. Subsequent hydrolysis and decarboxylation provide α-methyl amino acids in good yields [30]. The use of chiral auxiliaries or asymmetric catalysts can direct the stereochemical outcome of these reactions [30].

Phase-transfer catalysis has proven particularly effective for α-methylation reactions, allowing the use of solid bases and providing excellent control over reaction conditions [30]. Asymmetric phase-transfer catalysts derived from cinchona alkaloids provide access to enantiomerically enriched α-methyl amino acids [30].

Side-Chain Methylated Analogues

Side-chain methylation strategies provide methodological precedents for the introduction of methyl groups at positions remote from the amino acid backbone [31] [32] [33]. β-Methyl-L-aspartic acid synthesis exemplifies approaches for introducing methylation at the β-position [33].

The synthesis typically begins with dimethyl malonate, which undergoes alkylation with appropriate electrophiles followed by amination [33]. Claisen condensation reactions provide another route, particularly for extended chain amino acids [33]. The use of methylating agents such as dimethyl carbonate under acidic conditions offers a more environmentally friendly alternative to traditional alkylating reagents [29].

γ-Methylated amino acids require different strategic approaches, often involving Michael addition reactions to methyl acrylate derivatives [33]. These methods provide good yields but may require additional steps for stereochemical control [33].

Fluorinated Derivative Synthesis Methods

The introduction of fluorine atoms into amino acid structures represents a specialized area that requires adapted synthetic methodologies due to the unique properties of fluorinated compounds [34] [35] [36] [37].

Direct Fluorination Approaches

Direct fluorination methods employ electrophilic fluorinating agents to introduce fluorine atoms into amino acid structures [34] [35]. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) represents one of the most versatile reagents for this purpose [35] [38].

The combination of Selectfluor with iron(III) salts and sodium borohydride enables radical fluorination of unsaturated amino acid side chains [35] [38]. This method proceeds under mild conditions (40°C, 2-6 hours in acetonitrile) and provides high regioselectivity for terminal alkenes [35] [38]. Yields typically range from 75-95% with excellent functional group tolerance [38].

The mechanism involves generation of fluorine radicals through single-electron reduction of Selectfluor by the iron catalyst [38]. These radicals undergo selective addition to carbon-carbon double bonds, providing fluorinated products with good regioselectivity [38]. The method has been successfully applied to prepare fluorinated analogs of allylglycine and other unsaturated amino acids [38].

Nucleophilic Fluorination Strategies

Nucleophilic fluorination employs fluoride anions or their derivatives to replace leaving groups in amino acid substrates [35] [36]. Diethylaminosulfur trifluoride (DAST) represents the most commonly used reagent for converting hydroxyl groups to fluoride [36] [39].

The reaction typically proceeds through an ionic mechanism involving displacement of activated hydroxyl groups by fluoride [36] [39]. For amino acid applications, this method is particularly useful for converting serine and threonine derivatives to their fluorinated analogs [36] [39]. Reaction conditions typically involve treatment with DAST at -78°C in dichloromethane for 1-3 hours [36] [39].

Alternative nucleophilic fluorinating agents include hydrogen fluoride-pyridine complex and tetrabutylammonium fluoride (TBAF) [36] [39]. These reagents offer different selectivity profiles and may be preferred for specific substrate types [39].

Flow Chemistry Applications

Flow chemistry approaches have emerged as powerful tools for fluorinated amino acid synthesis, offering improved safety and control compared to batch methods [40] [37]. Continuous flow reactors enable precise control of reaction parameters and minimize the handling of hazardous fluorinating reagents [40].

The flow synthesis of fluorinated amino acids typically begins with photooxidative cyanation of fluorinated amines to give fluorinated α-amino nitriles [40]. This is followed by acid-mediated nitrile hydrolysis to provide the desired fluorinated amino acids [40]. The process operates without protecting groups and allows for large-scale production [40].

Key advantages of flow chemistry include the ability to perform reactions outside normal temperature and pressure boundaries, efficient heat and mass transfer, and in-line monitoring of reaction progress [40]. The method has enabled access to fluorinated amino acids that were previously difficult to obtain through conventional batch synthesis [40].

Gram-Scale Synthesis Using Chiral Complexes

Recent developments have focused on gram-scale asymmetric synthesis of fluorinated amino acids using chiral nickel(II) complexes [37]. This methodology provides a uniform approach for synthesizing diverse fluorinated amino acids from similar starting materials [37].

The approach involves alkylation of a chiral nickel(II) glycine complex with fluorinated alkyl iodides, followed by complex hydrolysis and Fmoc protection [37]. Products are obtained in enantiopure form (>94% ee) and can be synthesized on a gram scale [37]. The method requires synthesis of specific fluorinated alkyl iodide building blocks, which are prepared from the corresponding fluorinated alcohols [37].

The methodology has been successfully applied to prepare both linear and branched fluorinated amino acids, including trifluorovaline, difluoropropylglycine, and pentafluoropropylglycine [37]. These amino acids can be directly incorporated into peptides using standard solid-phase peptide synthesis protocols [37].

Scalable Production Considerations

The transition from laboratory synthesis to industrial production of (2S)-2-amino-4-methyl-4-pentenoic acid requires careful consideration of multiple factors including economics, safety, environmental impact, and regulatory compliance [41] [42] [43].

Process Development Strategies

Successful scale-up begins with thorough process development that addresses potential bottlenecks and safety concerns [41] [42]. Critical parameters include reaction kinetics, heat transfer, mass transfer, and mixing efficiency [41] [43]. For amino acid synthesis, particular attention must be paid to stereochemical integrity and product isolation [43].

Process intensification represents a key strategy for improving productivity and reducing costs [44]. This may involve switching from batch to continuous or fed-batch operation modes, which can provide 2.5-fold improvements in productivity compared to traditional batch processes [44] [43]. Advanced reactor designs including microreactors and structured reactors offer improved heat and mass transfer characteristics [44].

Temperature and pH control become increasingly critical at larger scales due to the potential for runaway reactions and product degradation [41] [44]. Automated control systems with real-time monitoring enable precise control of reaction conditions and rapid response to process deviations [41] [44].

Fermentation-Based Production

Microbial fermentation offers significant advantages for large-scale amino acid production, including high selectivity for L-amino acids, mild reaction conditions, and renewable feedstock utilization [41] [42] [44]. Corynebacterium glutamicum and Escherichia coli represent the most commonly used production strains [42] [43].

Modern fermentation processes employ genetically engineered microorganisms with enhanced productivity and reduced byproduct formation [42]. Metabolic engineering techniques including gene overexpression, pathway knockout, and regulatory modification enable optimization of amino acid production pathways [42]. CRISPR-Cas9 and other advanced genetic tools have significantly accelerated strain development [42].

Fed-batch fermentation typically provides superior performance compared to batch operation, with amino acid concentrations reaching 4.5 g/L compared to 2.8 g/L for batch processes [43]. Continuous fermentation can achieve even higher productivities but requires careful attention to contamination control and genetic stability [44] [43].

Downstream processing represents a major cost component in fermentation-based production [44] [43]. Efficient separation and purification processes using centrifugation, filtration, crystallization, and chromatographic techniques are essential for economic viability [44] [43]. Membrane distillation and other advanced separation technologies offer improved energy efficiency compared to conventional methods [45].

Chemical Synthesis Scaling

Chemical synthesis routes offer advantages in terms of equipment utilization and campaign flexibility [46] [47]. Solid-phase peptide synthesis (SPPS) has been successfully scaled for amino acid and peptide production, with automated systems capable of producing proteins up to 164 amino acids in length [46] [47].

Flow chemistry represents an attractive option for chemical synthesis scaling, offering improved safety, reduced waste, and enhanced control compared to batch methods [47]. Automated fast-flow peptide synthesis (AFPS) can incorporate amino acid residues in as little as 40 seconds at temperatures up to 90°C [47]. These systems enable production of complex amino acid derivatives in hours rather than days or weeks [47].

Key challenges in chemical synthesis scaling include atom economy, solvent selection, and waste minimization [47]. The use of environmentally benign solvents and catalytic processes helps address these concerns while maintaining economic viability [47].

Quality Control and Regulatory Considerations

Quality control requirements become increasingly stringent as production scale increases, particularly for pharmaceutical applications [41] [43]. Good Manufacturing Practice (GMP) compliance requires validated analytical methods, environmental monitoring, and comprehensive documentation [41].

Analytical methods must be capable of detecting and quantifying impurities at levels specified by regulatory agencies [43]. High-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy represent the primary analytical tools for amino acid characterization [43].

Enantiomeric purity represents a critical quality parameter for chiral amino acids [43]. Chiral HPLC methods and other enantioselective analytical techniques must be validated for routine quality control [43]. Specifications typically require >99% enantiomeric excess for pharmaceutical applications [43].

Economic and Market Factors

Production costs vary significantly with scale, ranging from $1000-10000/kg for laboratory quantities to $10-100/kg for commercial production [43]. The choice of synthetic method depends on multiple factors including required scale, quality specifications, and market dynamics [43].

Fermentation-based production typically offers the lowest costs for large-scale manufacturing but requires significant capital investment for facility construction [43]. Chemical synthesis provides greater flexibility for small to medium-scale production and can respond more rapidly to changing market demands [43].

Supply chain considerations become increasingly important at commercial scales [43]. Raw material availability, transportation costs, and storage requirements all impact overall production economics [43]. Strategic partnerships with suppliers and customers help manage these risks and ensure supply security [43].